molecular formula C21H20ClFN4O3S B11266080 4-[4-(3-Chloro-4-fluorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine

4-[4-(3-Chloro-4-fluorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine

Cat. No.: B11266080
M. Wt: 462.9 g/mol
InChI Key: KUGIIBKZMCGIQS-UHFFFAOYSA-N
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Description

4-[4-(3-Chloro-4-fluorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3-chloro-4-fluorobenzenesulfonyl group and a pyrimidine ring substituted with a 4-methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Chloro-4-fluorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine typically involves multiple steps. One common approach begins with the preparation of 3-chloro-4-fluorobenzenesulfonyl chloride, which is then reacted with piperazine to form the intermediate 4-(3-chloro-4-fluorobenzenesulfonyl)piperazine. This intermediate is subsequently reacted with 4-methoxyphenylpyrimidine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of automated reactors and continuous flow systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Chloro-4-fluorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the existing functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

4-[4-(3-Chloro-4-fluorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(3-Chloro-4-fluorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorobenzenesulfonyl chloride
  • 4-(4-Benzhydryl-piperazin-1-yl)-5-(4-chloro-phenyl)-thieno(2,3-d)pyrimidine

Uniqueness

Compared to similar compounds, 4-[4-(3-Chloro-4-fluorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20ClFN4O3S

Molecular Weight

462.9 g/mol

IUPAC Name

4-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine

InChI

InChI=1S/C21H20ClFN4O3S/c1-30-16-4-2-15(3-5-16)20-13-21(25-14-24-20)26-8-10-27(11-9-26)31(28,29)17-6-7-19(23)18(22)12-17/h2-7,12-14H,8-11H2,1H3

InChI Key

KUGIIBKZMCGIQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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